Ethyl-4-Chlor-1-benzothiophen-2-carboxylat

Übersicht

Beschreibung

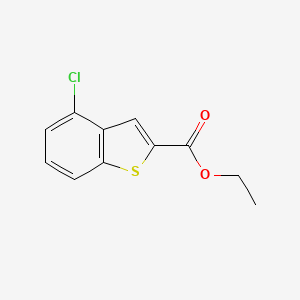

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9ClO2S . It has a molecular weight of 240.71 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The InChI code for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is 1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a solid at ambient temperature . Its molecular weight is 240.71 .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen-basierte Analoga, wie z. B. Ethyl-4-Chlor-1-benzothiophen-2-carboxylat, haben das Interesse einer wachsenden Zahl von Wissenschaftlern als potenziell biologisch aktive Verbindungen geweckt . Sie spielen für Medizinalchemiker eine wichtige Rolle bei der Verbesserung von fortschrittlichen Verbindungen mit einer Vielzahl biologischer Wirkungen .

Entzündungshemmende Medikamente

Thiophenderivate zeigen entzündungshemmende Eigenschaften . So ist beispielsweise Suprofen, das ein 2-substituiertes Thiophen-Gerüst aufweist, als nichtsteroidales Antirheumatikum bekannt .

Krebsmedikamente

Thiophenderivate zeigen auch Antikrebs-Eigenschaften . Sie können zur Entwicklung neuer Medikamente für die Krebsbehandlung eingesetzt werden .

Antimikrobielle Medikamente

Thiophenderivate haben antimikrobielle Eigenschaften . Sie können bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden .

Organische Halbleiter

Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter . This compound könnte möglicherweise in diesem Bereich eingesetzt werden .

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . This compound könnte möglicherweise bei der Entwicklung neuer OLEDs eingesetzt werden .

Wirkmechanismus

The mechanism of action of ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to attack electrophilic centers and form covalent bonds with them. This allows the compound to react with a variety of other compounds, including those used in the synthesis of pharmaceuticals, drugs, and other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate have not been extensively studied. However, it is known that the compound is not toxic and is not believed to have any significant adverse effects on humans or animals. Additionally, the compound is not believed to have any significant impact on the environment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, the compound is not toxic and is not believed to have any significant adverse effects on humans or animals. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

Zukünftige Richtungen

There are a number of potential future directions for research involving ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, drugs, and other compounds. Additionally, further research could be done into the development of new methods for synthesizing the compound, as well as the development of more efficient methods for purifying it. Finally, further research could be done into the development of safer and more environmentally friendly methods for synthesizing the compound.

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLOHDQWJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)